molecular formula C16H23ClN2O2S B13953339 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13953339
M. Wt: 342.9 g/mol
InChI Key: ZQJRLUWLVXACKP-UHFFFAOYSA-N
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Description

The compound 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl carbamate group and a 6-chloropyridine moiety connected via a methylsulfanylmethyl (-SCH2-) linker. The tert-butyl ester group enhances solubility in organic solvents, while the sulfur atom in the sulfanyl group may influence redox reactivity or binding interactions with biological targets .

Properties

Molecular Formula

C16H23ClN2O2S

Molecular Weight

342.9 g/mol

IUPAC Name

tert-butyl 2-[(6-chloropyridin-3-yl)methylsulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2S/c1-16(2,3)21-15(20)19-8-4-5-13(19)11-22-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3

InChI Key

ZQJRLUWLVXACKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidine-1-carboxylic Acid tert-Butyl Ester Intermediate

The pyrrolidine-1-carboxylic acid tert-butyl ester is commonly prepared by:

  • Protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • The reaction is typically carried out in solvents like tertiary butanol or methanol at ambient temperature overnight.
  • Purification is achieved by column chromatography, yielding the Boc-protected pyrrolidine ester as a white solid with yields often exceeding 80-90%.

Example reaction conditions:

Reagent Quantity Solvent Temperature Time Yield
Pyrrolidine-1-carboxylic acid 7.8 g (24.6 mmol) Tertiary butanol 25 °C Overnight 91.9%
Di-tert-butyl dicarbonate 5.9 g (27 mmol)
4-Dimethylaminopyridine (DMAP) 0.9 g (7.38 mmol)

Purification and Isolation

  • The crude product is purified by column chromatography or recrystallization.
  • Industrial processes may utilize continuous flow reactors and chromatographic techniques to enhance yield and purity.
  • Typical solvents for purification include ethyl acetate, hexane, or mixtures thereof.
  • Final products are often obtained as pale yellow solids with high purity (>95% by HPLC).

Reaction Mechanisms and Chemical Transformations

The compound’s preparation exploits several classical organic reactions:

Reaction Type Description Common Reagents/Conditions Products/Formed
Boc Protection Carbamate formation on pyrrolidine nitrogen Di-tert-butyl dicarbonate, base, RT Boc-protected pyrrolidine ester
Nucleophilic Substitution Sulfanylmethyl group installation via thiol substitution Thiol, 6-chloro-pyridin-3-ylmethyl halide, base 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine derivative
Oxidation (optional) Conversion of sulfanyl to sulfoxide or sulfone H2O2, m-CPBA Sulfoxide/sulfone derivatives
Reduction (optional) Reduction of nitro group if present on pyridine ring LiAlH4, Pd/C Amino derivatives

These transformations allow for further functionalization and tuning of the compound’s properties.

Industrial Scale Considerations

  • Scale-up involves optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize impurities.
  • Continuous flow chemistry is increasingly employed for better heat and mass transfer control.
  • Advanced purification methods, including preparative HPLC and crystallization under controlled conditions, ensure product quality.
  • Cost-effective raw materials and mild reaction conditions reduce production expenses.

Summary Table of Key Preparation Steps

Step Starting Materials Conditions Yield (%) Notes
Boc Protection of Pyrrolidine Pyrrolidine-1-carboxylic acid, Boc2O, base Tertiary butanol, 25 °C, overnight 90-92 High purity intermediate
Sulfanylmethylation Boc-pyrrolidine ester, 6-chloro-pyridin-3-ylmethyl halide, thiol DMF/THF, base, 0-25 °C, hours 70-85 Key step for sulfur linkage
Purification Crude reaction mixture Chromatography/recrystallization >95 Final product isolation

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfanylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features Applications/Research Findings
Target Compound 6-Chloropyridin-3-ylmethylsulfanylmethyl ~326.82 (estimated) Sulfanyl linker enhances stability; chlorine improves lipophilicity Likely intermediate for kinase inhibitors or antiviral agents
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester () Tosyloxymethyl ~341.43 (calculated) Tosyl group facilitates nucleophilic substitution reactions Used in synthesizing pyrrolidine-based sulfonamide derivatives for enzyme inhibition studies
tert-Butyl 2-(((6-chloropyridazin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate () 6-Chloropyridazinyloxymethyl ~327.78 (estimated) Pyridazine ring offers distinct electronic properties vs. pyridine Potential precursor for herbicides or antibacterial agents due to pyridazine’s bioactivity
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () Fluoropyridinyl-hydroxymethyl ~466.47 (estimated) Fluorine enhances metabolic stability; hydroxymethyl improves solubility Explored in CNS drug development for improved blood-brain barrier penetration
4-(6-Chloro-pyridin-3-ylMethoxy)-piperidine-1-carboxylic acid tert-butyl ester () 6-Chloropyridinylmethoxy (piperidine core) 326.82 Piperidine core vs. pyrrolidine alters ring strain and conformational flexibility Used in G protein-coupled receptor (GPCR) modulator synthesis

Comparative Analysis of Functional Groups

  • Sulfanyl vs. Oxygen Linkers : The target compound’s sulfanyl (-S-) linker may confer greater resistance to hydrolysis compared to ether (-O-) or ester-linked analogues (e.g., ), though it may increase susceptibility to oxidation .
  • Chloropyridine vs. Pyridazine : The 6-chloropyridine group in the target compound (aromatic N-heterocycle) provides distinct electronic effects compared to pyridazine (two adjacent nitrogen atoms), influencing π-π stacking interactions in drug-receptor binding .
  • Tert-Butyl Ester Universality : All listed compounds include the tert-butyl ester group, which standardizes their solubility profiles in organic media but may limit aqueous solubility in biological assays .

Biological Activity

2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18ClN3O2S
  • Molecular Weight : 303.82 g/mol
  • CAS Number : Not specified in the available sources.

The compound features a pyrrolidine ring, chlorinated pyridine moiety, and a tert-butyl ester group, which contribute to its chemical reactivity and biological interactions.

The biological activity of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.
  • Receptor Modulation : It may modulate receptors associated with neurotransmission or immune responses, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : There is evidence indicating potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

Study 1: Anti-inflammatory Properties

A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced anti-inflammatory effects.

Dose (mg/kg)TNF-alpha (pg/mL)IL-6 (pg/mL)
0150 ± 10200 ± 15
10100 ± 5150 ± 10
5050 ± 580 ± 5

Study 2: Neuroprotective Effects

Another study focused on neuroprotection found that the compound could prevent neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the activation of Nrf2, a transcription factor that regulates antioxidant responses.

Toxicity and Safety Profile

While initial findings are promising, it is crucial to assess the safety profile of the compound. Toxicological evaluations indicate that at therapeutic doses, it exhibits a low toxicity profile; however, further studies are necessary to determine long-term effects and potential side effects.

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